1-Methyl-1,8-naphthyridin-2(1H)-one

Übersicht

Beschreibung

1-Methyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

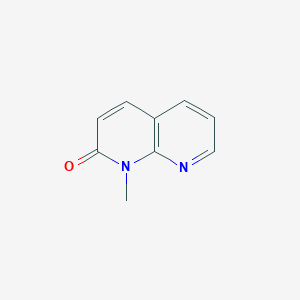

Chemical Structure and Properties

The chemical structure of this compound includes a naphthyridine core with a methyl group at the nitrogen atom in position 1 and a carbonyl group at position 2. This configuration is crucial for its biological activity, as the presence of nitrogen heteroatoms enhances its reactivity and interaction with biological targets .

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains. For instance, in disc diffusion assays, it demonstrated promising activity against Escherichia coli and Bacillus subtilis, indicating its potential as an antimicrobial agent .

- Binding Affinity : Molecular docking studies suggest that this compound has a strong binding affinity for human serotonin transporters and other protein targets relevant to neurological disorders. This interaction is critical for understanding its mechanism of action and optimizing its therapeutic potential .

- Potential as a Drug Scaffold : The compound has been identified as a suitable scaffold for developing new ligands targeting cannabinoid receptors (CB2). Variations in substituents at specific positions on the naphthyridine scaffold can switch the functional activity from agonist to antagonist, highlighting its versatility in drug design .

Antibacterial Activity

In a study evaluating the antibacterial efficacy of various naphthyridine derivatives, this compound was tested against common bacterial pathogens. The results indicated that it exhibited significant inhibition zones compared to control substances:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| This compound | 12 | B. subtilis |

| Streptomycin (Control) | 20 | E. coli |

| DMSO (Negative Control) | 0 | N/A |

These findings support the compound's potential as an antibacterial agent .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and various biological targets. The compound was found to interact favorably with serotonin transporters, which are implicated in mood regulation and are targets for antidepressant drugs. The binding affinity was quantified using scoring functions that predict the strength of interaction based on molecular conformations .

Case Studies

Several case studies have highlighted the therapeutic potential of naphthyridine derivatives:

- Neurological Disorders : A study explored the effects of naphthyridine derivatives on serotonin transporters, suggesting that modifications to the naphthyridine core could lead to new treatments for depression and anxiety disorders .

- Cancer Research : Another research effort focused on synthesizing analogues of novobiocin derived from naphthyridine scaffolds. These compounds showed low micromolar activity against various cancer cell lines, indicating their potential in oncology .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1-Methyl-1,8-naphthyridin-2(1H)-one serves as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical pathways and reactions. The compound can undergo various chemical reactions such as:

- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : The chloro group can be replaced with different nucleophiles under appropriate conditions.

These reactions enable the synthesis of more complex molecules, making it valuable in chemical research and development .

Biological Applications

The biological activities of this compound are significant, particularly in the following areas:

- Antimicrobial Activity : Research has demonstrated that naphthyridine derivatives exhibit antimicrobial effects against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives can be effective against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

- Anticancer Properties : The compound is also being investigated for its anticancer potential. Various derivatives have been found to induce apoptosis and inhibit tumor growth by targeting specific pathways involved in cancer progression .

- Neurological Disorders : Molecular docking studies suggest that this compound may interact with human serotonin transporters, indicating potential applications in treating neurological disorders such as depression and anxiety .

Medicinal Applications

The medicinal applications of this compound are extensive:

- Drug Development : Due to its diverse biological activities, this compound is a candidate for drug development aimed at treating infections, cancers, and neurological conditions .

- Mechanism of Action : The exact mechanism by which this compound exerts its effects involves interactions with various molecular targets, including enzymes and receptors. This interaction modulation is crucial for optimizing its therapeutic potential .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Specialty Chemicals Production : It can serve as an intermediate in the synthesis of specialty chemicals and materials.

- Dyes and Pigments : The compound's unique structure makes it suitable for developing dyes or pigments used in various applications .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemical | Acts as a building block for complex molecule synthesis; undergoes oxidation, reduction, and substitution reactions. |

| Biological | Exhibits antimicrobial activity against pathogens; shows anticancer properties through apoptosis induction; potential use in treating neurological disorders. |

| Medicinal | Candidate for drug development; interacts with molecular targets affecting therapeutic outcomes. |

| Industrial | Used in producing specialty chemicals and dyes. |

Eigenschaften

IUPAC Name |

1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8(12)5-4-7-3-2-6-10-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANLBSBQPSYIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541546 | |

| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-11-5 | |

| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.